Pentosidine (TFA)
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Overview
Description
Pentosidine (TFA) is a highly fluorescent advanced glycation end product (AGE) and crosslink derived from one molecule of arginine and one of lysine bridged in an imidazo-pyridinium structure . It was first isolated from articular cartilage and has been detected and quantified in various human and animal tissues, including skin, kidney collagen, lens crystallins, plasma, serum, urine, and synovial fluid . Pentosidine is readily prepared from arginine, lysine, and a pentose .
Preparation Methods
Pentosidine can be synthesized from arginine, lysine, and a pentose . The formation from glucose, albeit at a slower rate, probably occurs through the oxidation of glucose to arabinose . The synthetic route involves the Maillard reaction, where the amino acids react with the Maillard reaction products of ribose .
Chemical Reactions Analysis
Pentosidine undergoes glycoxidation reactions, which are a combination of glycation and oxidation . The formation from glucose or ribose requires oxidation, making pentosidine both an AGE and a glycoxidation product . Common reagents include glucose, ribose, arginine, and lysine . The major product formed is pentosidine itself, which is a crosslink between arginine and lysine residues .
Scientific Research Applications
Pentosidine is an excellent biomarker for nonenzymatic modification of long-lived proteins by the Maillard reaction . It provides insight into the overall role of the Maillard reaction in aging and disease . Concentrations of pentosidine in plasma protein and collagen are elevated in several pathological conditions, especially in end-stage renal disease, diabetes, rheumatoid arthritis, atherosclerosis, and neurodegenerative diseases . It is used in scientific research to study the accumulation of AGEs in tissues and their role in various diseases .
Mechanism of Action
Pentosidine is formed by the reaction of amino acids with the Maillard reaction products of ribose . It accumulates in long-lived tissue proteins with age and is hypothesized to contribute to the age-related increase in collagen stiffness . The molecular targets include collagen and other long-lived proteins, and the pathways involved are related to glycation and oxidation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H27F3N6O6 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H26N6O4.C2HF3O2/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27;3-2(4,5)1(6)7/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27);(H,6,7)/t11-,12-;/m0./s1 |
InChI Key |
LBSRBPSBZIUCMG-FXMYHANSSA-N |
Isomeric SMILES |
C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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